molecular formula C7H6BrN3O B12094297 2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12094297
M. Wt: 228.05 g/mol
InChI Key: XFTMNPLZVPYBKL-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly reagents makes the process more sustainable and cost-effective. Scale-up reactions and late-stage functionalization further demonstrate the synthetic utility of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: LiAlH4

    Substitution: Nucleophiles such as amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups at the bromine position .

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities.

Biological Activity

2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its diverse biological activities. Its unique structure combines a triazole ring fused to a pyridine moiety, with specific substitutions that enhance its pharmacological profile. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆BrN₃O, with a molecular weight of 228.05 g/mol. The presence of bromine and methoxy groups at specific positions contributes significantly to its biological activity.

Research indicates that this compound exhibits several key mechanisms:

  • Inverse Agonism : It acts as an inverse agonist for retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in immune responses and inflammation.
  • Enzyme Inhibition : The compound inhibits several enzymes including:
    • Prolyl hydroxylase domain protein 1 (PHD-1)
    • Janus kinase 1 (JAK1)
    • Janus kinase 2 (JAK2)

These interactions suggest potential applications in treating autoimmune diseases and other conditions related to dysregulated immune responses .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anti-inflammatory Modulates immune responses via RORγt inhibition.
Antitumor Potential applications in cancer treatment due to its ability to inhibit signaling pathways involved in tumor growth.
Antiviral Preliminary studies suggest activity against viral infections; further research is needed.
Enzyme Inhibition Inhibits key enzymes like JAK1 and JAK2 involved in inflammatory pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various models:

  • Autoimmune Disease Models : Inhibition of JAK pathways has shown promise in models of rheumatoid arthritis and other inflammatory conditions. The compound's ability to modulate immune responses may provide therapeutic benefits .
  • Molecular Docking Studies : Computational studies have demonstrated strong binding affinities to RORγt and JAK enzymes, supporting experimental findings regarding its biological activity .
  • Comparative Studies : Structural analogs of this compound have been synthesized and tested for their biological activities. These studies emphasize the importance of specific substitutions on the triazole and pyridine rings in enhancing or diminishing biological effectiveness .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

2-bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3

InChI Key

XFTMNPLZVPYBKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=NN2C=C1)Br

Origin of Product

United States

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